molecular formula C27H30N2O4S B11352253 N-[4-(benzyloxy)phenyl]-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-[4-(benzyloxy)phenyl]-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11352253
M. Wt: 478.6 g/mol
InChI Key: YUVLZUAGJNNXEU-UHFFFAOYSA-N
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Description

N-[4-(BENZYLOXY)PHENYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzyloxyphenyl group, a methanesulfonyl group, and a piperidine carboxamide group

Preparation Methods

The synthesis of N-[4-(BENZYLOXY)PHENYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of a benzyloxy compound with a phenyl group under specific conditions.

    Introduction of the methanesulfonyl group: This step involves the reaction of the intermediate with a methanesulfonyl chloride in the presence of a base.

    Formation of the piperidine carboxamide: This step involves the reaction of the intermediate with a piperidine derivative under specific conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

N-[4-(BENZYLOXY)PHENYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[4-(BENZYLOXY)PHENYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and in various industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in their activity and subsequent effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[4-(BENZYLOXY)PHENYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-[4-(BENZYLOXY)PHENYL]BENZAMIDE: This compound has a similar benzyloxyphenyl group but lacks the methanesulfonyl and piperidine carboxamide groups.

    N-[4-(BENZYLOXY)PHENYL]ACETAMIDE: This compound has a similar benzyloxyphenyl group but has an acetamide group instead of the piperidine carboxamide group.

The uniqueness of N-[4-(BENZYLOXY)PHENYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H30N2O4S

Molecular Weight

478.6 g/mol

IUPAC Name

1-[(3-methylphenyl)methylsulfonyl]-N-(4-phenylmethoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C27H30N2O4S/c1-21-6-5-9-23(18-21)20-34(31,32)29-16-14-24(15-17-29)27(30)28-25-10-12-26(13-11-25)33-19-22-7-3-2-4-8-22/h2-13,18,24H,14-17,19-20H2,1H3,(H,28,30)

InChI Key

YUVLZUAGJNNXEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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